[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
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Overview
Description
Jolkinol A is a lathyrane diterpenoid isolated from the roots of Euphorbia micractina. It is an epoxide, a lathyrane diterpenoid and a cinnamate ester.
Scientific Research Applications
1. Oxetane Formation and Synthesis of Complex Bicyclic and Tricyclic Systems
Research by Mosimann and Vogel (2000) demonstrates the epoxidation and subsequent stereoselective formation of complex bicyclic and tricyclic systems, incorporating oxetane formation by 1,3-migration of benzyloxy groups. This methodology is significant for the synthesis of intricate molecular architectures relevant to this compound (H. Mosimann & P. Vogel, 2000).
2. Asymmetric Synthesis of Polypropanoate Fragments
Marchionni and Vogel (2001) developed a non-iterative method for asymmetric synthesis of long-chain and polycyclic polypropanoate fragments, which could be relevant for the synthesis of derivatives of the specified compound. This method has broad applications in creating complex molecular structures (C. Marchionni & P. Vogel, 2001).
3. Synthesis and Reactivity of Tricyclic Adducts
Mara et al. (1982) investigated the treatment of specific thiazoloazetidinones with ethyl diazoacetate, resulting in the formation of tricyclic adducts. This research provides insight into the reactivity and synthesis methods applicable to the creation of similar tricyclic structures in the compound of interest (A. M. Mara, O. Singh, E. J. Thomas, & D. Williams, 1982).
properties
Molecular Formula |
C29H36O6 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[(1R,2R,4R,7S,9R,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,19-14+/t17-,20-,21+,23+,24-,26+,28+,29+/m0/s1 |
InChI Key |
ZLHWPIKKGZWBKR-JARHKAFQSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]3[C@](O3)(CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\CO)C)OC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5 |
synonyms |
1a,1b,2,3,4,5,7a,8,8a,9,10,10a-dodecahydro-2-hydroxy-6-(hydroxymethyl)-3,8,8,10a-tetramethyl-5-oxo-4aH-cyclopenta(3,4)cyclopropa(8,9)cycloundec(1,2-b)oxiren-4a-yl ester jolkinol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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